Cetylpyridinium chloride

Vue d'ensemble

Description

Le chlorure de cétylpyridinium est un composé ammonium quaternaire cationique largement utilisé pour ses propriétés antiseptiques. Il est couramment trouvé dans les produits de soins personnels en vente libre tels que les bains de bouche, les dentifrices, les pastilles, les vaporisateurs pour la gorge, les vaporisateurs pour l’haleine et les vaporisateurs nasaux . Le chlorure de cétylpyridinium est efficace pour tuer les bactéries et autres micro-organismes, ce qui en fait un ingrédient précieux dans les produits visant à prévenir la plaque dentaire et à réduire la gingivite .

Méthodes De Préparation

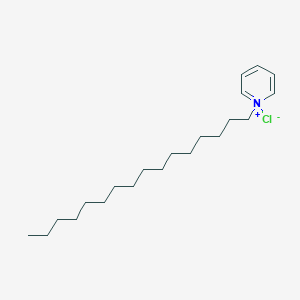

Voies de synthèse et conditions de réaction : Le chlorure de cétylpyridinium est synthétisé par quaternisation de la pyridine avec le chlorure de cétyle. La réaction implique généralement le chauffage de la pyridine avec le chlorure de cétyle en présence d’un solvant tel que l’acétonitrile ou l’éthanol. La réaction est effectuée à des températures élevées pour faciliter la formation du composé ammonium quaternaire .

Méthodes de production industrielle : Dans les milieux industriels, le chlorure de cétylpyridinium est produit en utilisant une synthèse en flux continu. Cette méthode offre plusieurs avantages par rapport aux procédés discontinus traditionnels, notamment des temps de réaction réduits, des rendements plus élevés et une pureté du produit améliorée. Le protocole en flux continu implique la réaction de la pyridine avec le chlorure de cétyle dans des conditions contrôlées, ce qui conduit à un produit de haute pureté avec un rendement isolé supérieur à 90 % .

Analyse Des Réactions Chimiques

Stabilization and Formulation Reactions

CPC is often combined with propylene glycol (1.5:1 ratio) to enhance solubility and stability. This interaction involves:

-

Hydrogen bonding between propylene glycol’s hydroxyl groups and CPC’s polar head .

-

Prevention of CPC aggregation in aqueous solutions, maintaining micellar integrity .

Micellar Catalysis in Hydrolysis Reactions

CPC micelles influence reaction kinetics via electrostatic interactions, as demonstrated in studies on substrate hydrolysis :

| Substrate | Charge | Effect of CPC Micelles | Mechanism |

|---|---|---|---|

| Crystal Violet | +1 | Rate inhibition due to repulsion from CPC’s cationic surface | Substrate excluded from micellar interface |

| 5,5′-Dithiobis(2-NBA) | -1 | Rate acceleration via attraction to micelles | Enhanced local concentration at surface |

Key factors :

Degradation and Byproduct Formation

CPC undergoes decomposition under specific conditions:

-

Acidic/basic hydrolysis : Cleavage of the C-N bond in the pyridinium ring, yielding hexadecanol and pyridine derivatives .

-

Oxidative degradation : Reaction with strong oxidizers (e.g., hydrogen peroxide) forms chlorinated byproducts .

Interaction with Biomolecules

CPC disrupts microbial membranes via:

Applications De Recherche Scientifique

Cetylpyridinium chloride (CPC) is a monocationic quaternary ammonium compound widely used for its antiseptic and antimicrobial properties . It has a variety of applications, primarily in oral hygiene products, but also in wastewater treatment and as an antiviral agent .

Scientific Research Applications

Oral Hygiene: CPC is a common antiseptic in oral care products like mouthwashes, toothpastes, lozenges, and throat sprays . It is effective against bacteria, fungi, and enveloped viruses .

- Mechanism of Action: CPC functions as a cationic surfactant that disrupts bacterial membranes, leading to leakage of cytoplasmic components and cell death . It can also inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase, preventing dental plaque growth .

- Efficacy: Studies have demonstrated that CPC reduces dental plaque, gingivitis, and oral malodor . A clinical study comparing a triclosan toothpaste and a 0.075% CPC mouthwash showed significant reductions in malodor and improvements in oral hygiene compared to brushing with fluoride toothpaste alone . Concentrations of 0.05% CPC can reduce S. mutans biofilms significantly .

- Safety: A study assessing a toothpaste containing CPC and cymenol found the formulation to be safe .

Antiviral Applications: Research indicates that CPC has antiviral effects against SARS-CoV-2 .

- Efficacy Against SARS-CoV-2: CPC at low concentrations (25-40 μg/mL) can suppress the infectivity of SARS-CoV-2 strains, including Wuhan, Alpha, Beta, and Gamma, even in saliva .

- Mechanism: CPC shows anti-SARS-CoV-2 effects without disrupting the virus envelope at lower concentrations. However, higher concentrations can disrupt the virus particles .

Wastewater Treatment: CPC is used in wastewater treatment to remove the compound from personal care product manufacturing .

- Case Study: A personal care product manufacturer used the Nyex™-a system to reduce CPC levels in wastewater from an inlet concentration of 202 mg/L to 16 mg/L, achieving a 90% removal rate .

Data Table: Efficacy of CPC in Oral Care

OLT = organoleptic scale; PI = plaque index; GI = gingival index; BI = bleeding index; VAS = visual analog scale; CFU = colony forming units

Case Study: CPC in Reducing Oral Malodor

A clinical study evaluated the efficacy of a regimen comprising a triclosan toothpaste and a 0.075% CPC mouthrinse on reducing oral malodor . Thirty-six subjects were evaluated for malodor, dental plaque, gingivitis, and bleeding at baseline and then randomized to either a fluoride toothpaste or the CPC regimen. After the first use, the CPC regimen showed statistically significant differences in OLT-2 h scores (organoleptic scale 2 hours after breakfast). The regimen demonstrated progressive reductions in OLT and OLT-2 h on the 7th and 14th day evaluations and were significantly lower than after tooth brushing alone. From the 7th to 14th days, the regimen also demonstrated progressively lower PI, GI, BI, and self-reported malodor (VAS scores), which were significantly lower than tooth brushing alone .

Case Study: CPC in Wastewater Treatment

Mécanisme D'action

Le chlorure de cétylpyridinium exerce ses effets en perturbant les membranes cellulaires des bactéries et autres micro-organismes. Le groupe ammonium quaternaire chargé positivement interagit avec les groupes phosphate chargés négativement de la membrane cellulaire microbienne. Cette interaction conduit à la perturbation de l’intégrité de la membrane, provoquant une fuite des composants intracellulaires et entraînant finalement la mort cellulaire .

Cibles et voies moléculaires :

Membrane cellulaire : La cible principale du chlorure de cétylpyridinium est la membrane cellulaire microbienne, où il se lie aux groupes phosphate et perturbe la structure de la membrane.

Composants intracellulaires : La perturbation de la membrane cellulaire entraîne la fuite des composants intracellulaires, contribuant davantage à l’effet antimicrobien.

Comparaison Avec Des Composés Similaires

Le chlorure de cétylpyridinium est similaire à d’autres composés ammonium quaternaires cationiques, tels que le chlorure de benzalkonium et la chlorhexidine. il possède des propriétés uniques qui le rendent particulièrement efficace dans certaines applications.

Composés similaires :

Chlorure de benzalkonium : Un autre composé ammonium quaternaire possédant des propriétés antimicrobiennes, couramment utilisé dans les désinfectants et les antiseptiques.

Unicité :

Gamme d’application : Son utilisation dans une large gamme de produits de soins personnels et industriels met en évidence sa polyvalence et son efficacité.

La combinaison unique d’efficacité antimicrobienne, de sécurité et de polyvalence du chlorure de cétylpyridinium en fait un composé précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

Cetylpyridinium chloride (CPC) is a quaternary ammonium compound widely recognized for its antimicrobial properties. It is primarily used in oral hygiene products, such as mouthwashes and toothpastes, due to its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses. This article explores the biological activity of CPC, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

CPC exerts its antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. The positively charged CPC molecules interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is particularly effective against enveloped viruses like SARS-CoV-2, which possess lipid bilayer structures similar to bacterial membranes.

Antimicrobial Efficacy

CPC has demonstrated significant antimicrobial activity in various studies:

- Bacterial Activity : CPC has been shown to effectively reduce bacterial counts in clinical settings. A study indicated that a mouthrinse containing 0.05% CPC significantly reduced supragingival plaque and gingivitis over a six-month period compared to a control group .

- Antiviral Activity : Recent research has highlighted CPC's effectiveness against SARS-CoV-2. In vitro studies confirmed that CPC concentrations as low as 0.0125% could inactivate over 99% of the virus within minutes . Another study reported that CPC could suppress the infectivity of several SARS-CoV-2 variants at even lower concentrations (0.001%–0.005%) without disrupting the virus envelope .

Case Studies

- Inactivation of SARS-CoV-2 : A collaborative study between Taisho Pharmaceutical and Kumamoto University demonstrated that exposure to CPC at concentrations ≥ 0.0125% for 5 minutes resulted in ≥ 99% inactivation of SARS-CoV-2 . The study utilized a method conforming to the National Institute of Technology and Evaluation guidelines for disinfectants.

- Clinical Study on Oral Hygiene : A double-blind clinical trial assessed the effectiveness of a mouthrinse containing 0.05% CPC over six months. Results showed statistically significant reductions in plaque and gingivitis scores compared to a control mouthrinse, with reductions exceeding 24% across various indices measured .

- Environmental Impact : A case study on wastewater treatment revealed that microbial communities exposed to CPC exhibited reduced susceptibility over time, indicating potential implications for antimicrobial resistance (AMR) . The Nyex™ process successfully reduced CPC levels in wastewater from 202 mg/L to 16 mg/L, achieving a removal rate of 90%.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the efficacy of CPC against different pathogens:

Propriétés

IUPAC Name |

1-hexadecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDRGPMQRFJGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041761 | |

| Record name | Cetylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; [HSDB] | |

| Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetylpyridinium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, chloroform | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/, EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/, EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/ | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

123-03-5, 6004-24-6 | |

| Record name | Cetylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylpyridinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cetylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cetylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLPYRIDINIUM CHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR7T22E2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

80 °C | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.